molecular formula C21H21NO5S B4087760 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

Cat. No. B4087760
M. Wt: 399.5 g/mol
InChI Key: RUTUENQFNPNUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate, also known as BM635, is a synthetic compound that belongs to the benzothiazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and pain. 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has been found to have anti-viral properties, inhibiting the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. It has also been extensively studied, with a range of biological activities and mechanisms of action identified. However, there are also limitations to the use of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate. One area of research is the development of more efficient synthesis methods for 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate and related compounds. Another area of research is the identification of additional biological activities and mechanisms of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate. In addition, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate could be used as a lead compound for the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to fully understand the potential applications of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate in scientific research.
In conclusion, 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has also been shown to inhibit the activity of certain enzymes and signaling pathways. While there are limitations to the use of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate in lab experiments, it has several advantages, including its synthetic nature and well-established biological activities. Further research is needed to fully understand the potential applications of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate in scientific research.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

properties

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-21(2,3)20(24)27-19-15-12-8-9-13-16(15)28(25,26)22(4)17(19)18(23)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTUENQFNPNUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
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3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 4
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 5
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 6
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.